

Application Note: NMR Spectroscopic Analysis of 5,5-Dibutyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 5,5-Dibutyldihydrofuran-2(3H)-one

Cat. No.: B1624973

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of **5,5-Dibutyldihydrofuran-2(3H)-one** and a standard protocol for its analysis. The information herein is intended to aid in the identification and structural elucidation of this gamma-lactone.

Introduction

5,5-Dibutyldihydrofuran-2(3H)-one, a substituted γ -butyrolactone, is a heterocyclic organic compound. The lactone ring system is a common motif in natural products and pharmacologically active molecules. NMR spectroscopy is a primary and powerful tool for the unambiguous determination of the chemical structure of such compounds. This application note details the predicted ^1H and ^{13}C NMR spectral data for **5,5-Dibutyldihydrofuran-2(3H)-one** and provides a comprehensive experimental protocol for acquiring high-quality NMR spectra.

Predicted NMR Spectral Data

While specific experimental NMR data for **5,5-Dibutyldihydrofuran-2(3H)-one** is not readily available in the public domain, accurate predictions can be made based on the analysis of structurally similar compounds, such as γ -octanoic lactone and other 5,5-dialkyl- γ -butyrolactones. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ^1H and ^{13}C NMR spectra, assuming chloroform-d (CDCl_3) as the solvent.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	2.4 - 2.6	Triplet (t)	7.0 - 8.0	2H
H-4	1.9 - 2.1	Triplet (t)	7.0 - 8.0	2H
H-1' (x2)	1.5 - 1.7	Multiplet (m)	-	4H
H-2' (x2)	1.2 - 1.4	Multiplet (m)	-	4H
H-3' (x2)	1.2 - 1.4	Multiplet (m)	-	4H
H-4' (x2)	0.8 - 1.0	Triplet (t)	6.5 - 7.5	6H

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	175 - 178
C-5	85 - 90
C-4	35 - 40
C-3	28 - 32
C-1' (x2)	40 - 45
C-2' (x2)	25 - 29
C-3' (x2)	22 - 25
C-4' (x2)	13 - 15

Experimental Protocol: NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of NMR spectra for **5,5-Dibutyldihydrofuran-2(3H)-one**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
- Add approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Calibration:

- This protocol is designed for a standard 400 MHz NMR spectrometer.
- Insert the sample into the spectrometer's probe.
- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm (centered around 6 ppm).
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio).
- Temperature: 298 K (25 °C).

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm (centered around 100 ppm).

- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K (25 °C).

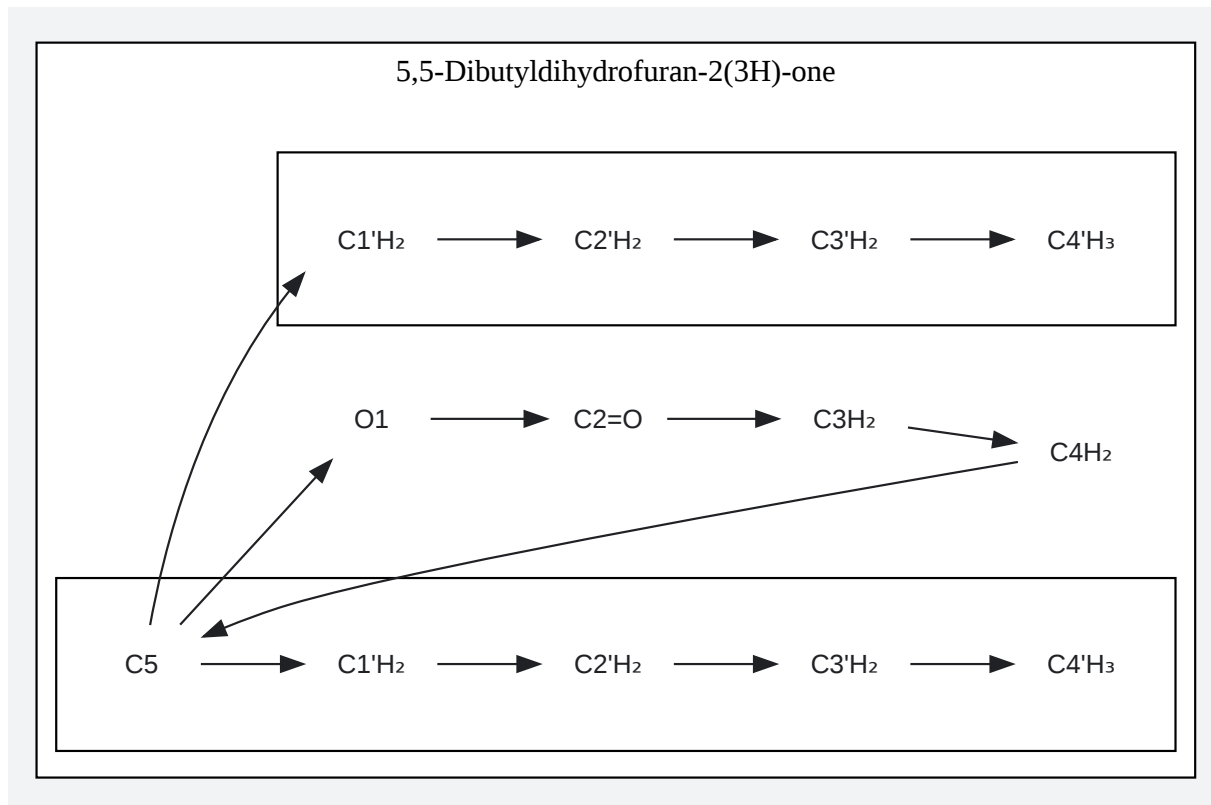
5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra. For the ^1H spectrum, the residual CHCl_3 signal can be referenced to 7.26 ppm. For the ^{13}C spectrum, the CDCl_3 triplet should be centered at 77.16 ppm.
- Integrate the peaks in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Visual Representations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **5,5-Dibutyldihydrofuran-2(3H)-one** with the standard numbering convention used for NMR assignments.

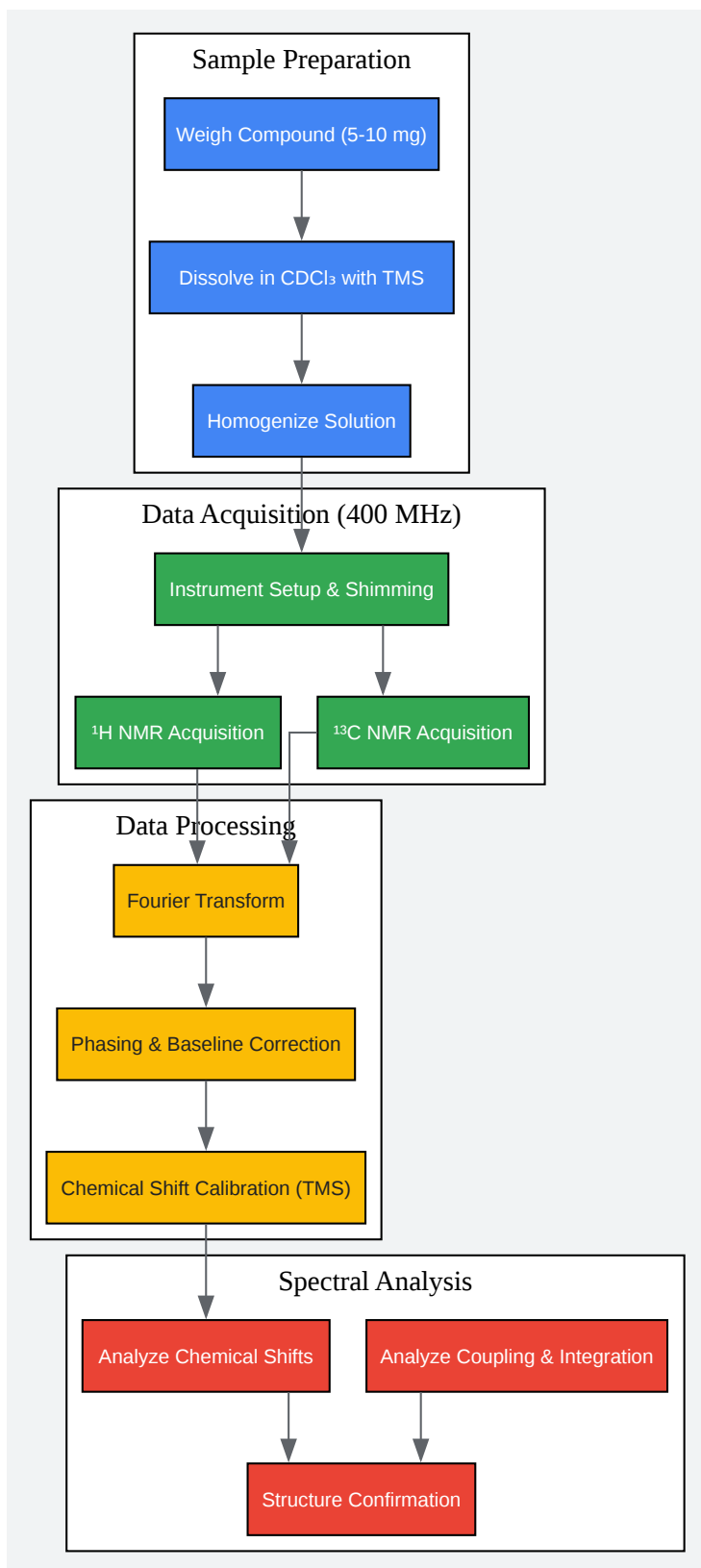


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Caption: Molecular structure of **5,5-Dibutyldihydrofuran-2(3H)-one** with atom numbering.

Experimental Workflow

The diagram below outlines the logical flow of the NMR analysis process, from sample preparation to final data interpretation.



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